

Broth microdilution protocol for Meropenem-vaborbactam MIC testing

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Compound of Interest

Compound Name: Meropenem-vaborbactam

Cat. No.: B606474

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Application Notes and Protocols

Topic: Broth Microdilution Protocol for **Meropenem-Vaborbactam** MIC Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meropenem-vaborbactam is a combination antimicrobial agent comprising a carbapenem antibiotic (meropenem) and a novel boronic acid β -lactamase inhibitor (vaborbactam).^{[1][2]} This combination is effective against Gram-negative bacteria, including those that produce *Klebsiella pneumoniae* carbapenemase (KPC).^{[1][3]} Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.^{[4][5]} This document provides a detailed protocol for performing broth microdilution MIC testing for **meropenem-vaborbactam**, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **meropenem-vaborbactam** broth microdilution MIC assay.

Parameter	Value	Reference
Antimicrobial Agent	Meropenem-vaborbactam	[1][2]
Vaborbactam Concentration	Fixed at 8 µg/mL	[1][2]
Meropenem Concentration Range	Two-fold serial dilutions (e.g., 0.004 to 8 µg/mL)	[1]
Broth Medium	Cation-Adjusted Mueller-Hinton Broth (CAMHB)	[1][2]
Inoculum Density	Approximately 5×10^5 CFU/mL in the final well volume	[1]
Incubation Temperature	$35 \pm 2^\circ\text{C}$	[6]
Incubation Time	16-20 hours in ambient atmosphere	[7]
Final Well Volume	Typically 100 µL	-

Experimental Protocol

This protocol outlines the steps for determining the MIC of **meropenem-vaborbactam** against bacterial isolates using the broth microdilution method.

Materials and Reagents

- Meropenem analytical standard
- Vaborbactam analytical standard
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipettes and sterile tips

- Bacterial isolates for testing
- Quality control (QC) bacterial strains (e.g., *K. pneumoniae* ATCC® BAA-1705™, *P. aeruginosa* ATCC® 27853™)
- 0.85% sterile saline or sterile deionized water
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidimeter
- Vortex mixer
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Preparation of Antimicrobial Stock Solutions

- Meropenem Stock Solution (e.g., 1280 µg/mL):
 - Accurately weigh the required amount of meropenem analytical standard.
 - Reconstitute in a suitable solvent as recommended by the manufacturer to achieve a high-concentration stock solution.
 - Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.
 - Sterilize the solution by filtration through a 0.22 µm filter.
 - Store aliquots at -70°C or as recommended by the manufacturer.
- Vaborbactam Stock Solution (e.g., 1280 µg/mL):
 - Accurately weigh the required amount of vaborbactam analytical standard.
 - Reconstitute in a suitable solvent as recommended by the manufacturer.
 - Further dilute in sterile deionized water or a specified buffer to obtain a working stock solution of 1280 µg/mL.

- Sterilize the solution by filtration through a 0.22 μm filter.
- Store aliquots at -70°C or as recommended by the manufacturer.

Preparation of Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or CAMHB.
- Vortex thoroughly to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately $1-2 \times 10^8$ CFU/mL.^[7]
- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum broth, from which 50 μL will be added to each well containing 50 μL of the antibiotic dilution.

Preparation of Microtiter Plates

- This protocol describes the preparation of the antibiotic dilutions directly in the microtiter plate.
- Dispense 50 μL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
- Prepare an intermediate dilution of meropenem and vaborbactam. For the highest concentration well (e.g., 8 $\mu\text{g/mL}$ meropenem), the starting concentration of meropenem in the first well should be 16 $\mu\text{g/mL}$, as it will be diluted 1:1 with the inoculum.
- To achieve a constant 8 $\mu\text{g/mL}$ of vaborbactam in each well, vaborbactam should be added to the CAMHB used for dilution at a concentration of 16 $\mu\text{g/mL}$.

- Column 1: Add 100 μ L of the highest concentration of meropenem (e.g., 16 μ g/mL) combined with 16 μ g/mL vaborbactam in CAMHB.
- Serial Dilution (Columns 1-10):
 - Using a multichannel pipette, transfer 50 μ L from Column 1 to the corresponding wells in Column 2.
 - Mix the contents of Column 2 by pipetting up and down.
 - Continue this two-fold serial dilution process from Column 2 to Column 10.
 - After transferring from Column 9 to Column 10, discard the final 50 μ L from Column 10.
- Column 11 (Growth Control): These wells should contain 50 μ L of CAMHB with 16 μ g/mL vaborbactam but no meropenem.
- Column 12 (Sterility Control): These wells should contain 100 μ L of CAMHB only (no antibiotic and no inoculum).

Inoculation and Incubation

- Using a multichannel pipette, add 50 μ L of the prepared bacterial inoculum (from step 3.5) to each well in Columns 1-11. Do not inoculate the sterility control wells (Column 12).
- The final volume in each well (except Column 12) will be 100 μ L.
- Seal the plates with an adhesive lid or place them in a container to prevent evaporation.
- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

Reading and Interpreting Results

- After incubation, examine the sterility control well (Column 12) to ensure no bacterial growth has occurred.
- Examine the growth control well (Column 11) to confirm adequate bacterial growth.

- The MIC is defined as the lowest concentration of meropenem (in the presence of a fixed 8 µg/mL of vaborbactam) that completely inhibits visible bacterial growth. Growth is typically observed as turbidity or a pellet at the bottom of the well.
- The results are reported as the meropenem concentration of the MIC. For example, if the last well with no growth is the well containing 2 µg/mL of meropenem, the MIC is 2 µg/mL.

Quality Control

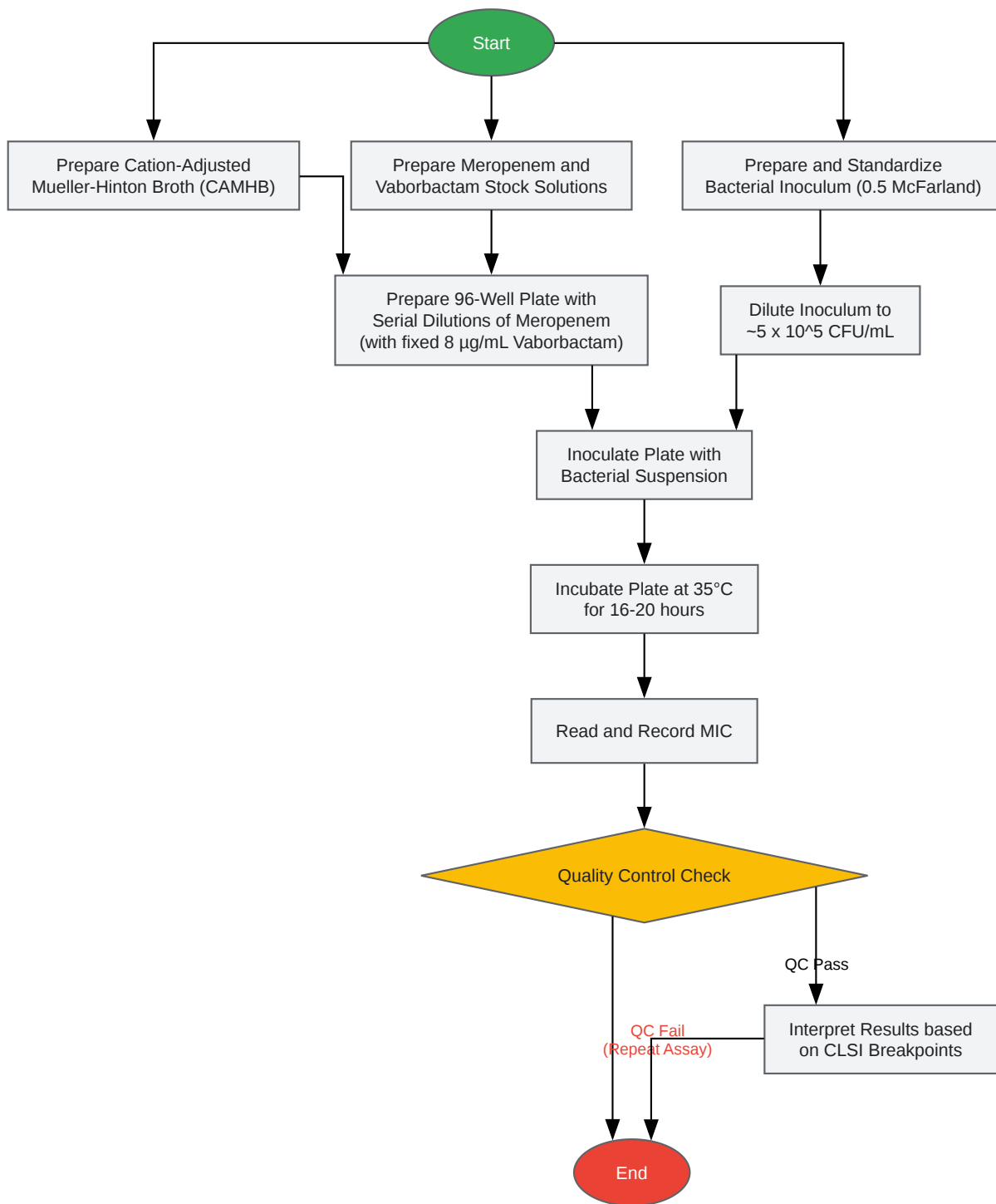
It is essential to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results.

- QC Strains: Include well-characterized QC strains with known **meropenem-vaborbactam** MIC ranges in each test run.
- Recommended QC Strains and Expected MIC Ranges:

Quality Control Strain	Meropenem-Vaborbactam MIC Range (µg/mL)	Reference
K. pneumoniae ATCC® BAA-1705™	0.008/8 - 0.06/8	[1]
K. pneumoniae ATCC® BAA-2814™	0.12/8 - 0.5/8	[1]
E. coli ATCC® 25922™	0.008/8 - 0.06/8	[1]
P. aeruginosa ATCC® 27853™	0.12/8 - 1/8	[1]

- The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

Experimental Workflow Diagram



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Caption: Workflow for **Meropenem-Vaborbactam** Broth Microdilution MIC Testing.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jmilabs.com [jmilabs.com]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liofilchem.com [liofilchem.com]
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